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Executive Summary
PF-07328948, the active pharmaceutical ingredient in Paxlovid™, is a potent and selective

inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1]

[2] Co-administered with the pharmacokinetic enhancer ritonavir, it has demonstrated efficacy

in treating mild-to-moderate COVID-19 in patients at high risk of progressing to severe disease.

[1][2] This technical guide provides an in-depth overview of the nonclinical safety and

toxicology profile of nirmatrelvir, based on a comprehensive assessment involving in vitro and

in vivo studies. The data presented herein supported the rapid clinical development and

regulatory approvals of this antiviral therapeutic.

The nonclinical safety program for nirmatrelvir was designed in accordance with international

regulatory guidelines (ICH M3(R2)) to characterize potential risks to humans.[1] Studies were

conducted in compliance with Good Laboratory Practice (GLP) regulations.[1] The overall

safety profile of nirmatrelvir is favorable, consistent with its high selectivity for the viral Mpro

target, which has no close human homologues.[1]

Pharmacokinetics and Metabolism (ADME)
The pharmacokinetic profile of nirmatrelvir is characterized by its metabolism by cytochrome

P450 3A4 (CYP3A4).[3] Co-administration with ritonavir, a potent CYP3A4 inhibitor,

significantly increases the systemic exposure and half-life of nirmatrelvir, allowing it to maintain
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concentrations sufficient for antiviral efficacy.[3][4] When boosted with ritonavir, the primary

elimination route of nirmatrelvir shifts from metabolic clearance to renal elimination.[3]

An innovative approach using quantitative fluorine nuclear magnetic resonance (19F-NMR)

spectroscopy was employed to elucidate the absorption, distribution, metabolism, and

excretion (ADME) profile of nirmatrelvir in humans, accelerating the development timeline.[3]

Table 1: Summary of ADME Properties of Nirmatrelvir
(with Ritonavir)

Parameter Description Finding

Absorption
Time to maximum plasma

concentration (Tmax)

Approximately 3 hours on Day

5 of dosing.[5]

Distribution Plasma Protein Binding 69%[3]

Mean Volume of Distribution 104.7 L[3]

Metabolism Primary Metabolic Enzyme CYP3A4[3]

Effect of Ritonavir
Potent inhibition of CYP3A4-

mediated metabolism.[3]

Excretion Primary Route (with Ritonavir) Renal elimination[3]

Diagram: Nirmatrelvir ADME Pathway with Ritonavir
Boosting
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Figure 1: Nirmatrelvir ADME pathway with ritonavir boosting.

Nonclinical Safety Pharmacology
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Safety pharmacology studies were conducted to assess the potential effects of nirmatrelvir on

major physiological systems.

Central Nervous System (CNS) and Respiratory System
A study in rats evaluated the effects on the CNS and respiratory function.

Findings: At a high dose of 1,000 mg/kg, transient increases in locomotor activity and

respiratory rate were observed.[1][2] However, there were no effects on behavioral endpoints

in the functional observational battery.[1][2]

Cardiovascular System
A cardiovascular study was conducted in telemetered cynomolgus monkeys.

Findings: At the highest dose tested (75 mg/kg, twice daily), transient increases in blood

pressure and compensatory decreases in heart rate were noted.[1][2] Importantly,

nirmatrelvir did not prolong the QTc interval or induce arrhythmias.[1][2]

Table 2: Summary of Safety Pharmacology Findings
System Species Key Findings Dose

CNS & Respiratory Rat

Transient increases in

locomotor activity and

respiratory rate. No

behavioral effects.

1,000 mg/kg

Cardiovascular Cynomolgus Monkey

Transient increases in

blood pressure and

decreases in heart

rate. No QTc

prolongation.

75 mg/kg b.i.d.

Repeat-Dose Toxicology
Repeat-dose toxicology studies of up to one month's duration were conducted in both rats and

monkeys to assess potential target organs for toxicity.
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Findings: There were no adverse findings in repeat-dose toxicity studies in rats at doses up

to 1,000 mg/kg/day or in monkeys at doses up to 600 mg/kg/day.[1][2]

Non-adverse, Reversible Observations:

Rats: Prolonged coagulation times were observed at doses of 60 mg/kg and above.[1][2]

Monkeys: Increases in liver transaminases were seen at 600 mg/kg.[1][2]

These findings were not associated with any clinical signs or microscopic changes in the

respective organs.[1][2]

Table 3: Summary of Repeat-Dose Toxicology Studies
(Up to 1 Month)

Species
Maximum Dose Tested (No
Adverse Effect Level)

Non-Adverse, Reversible
Observations

Rat 1,000 mg/kg/day
Prolonged coagulation times

(≥60 mg/kg)

Cynomolgus Monkey 600 mg/kg/day
Increased transaminases (600

mg/kg)

Genotoxicity and Carcinogenicity
A battery of in vitro and in vivo assays was conducted to evaluate the genotoxic potential of

nirmatrelvir.

Genotoxicity: Nirmatrelvir was negative for mutagenic or clastogenic activity in the following

assays:

Ames bacterial reverse mutation assay (in S. typhimurium and E. coli)[6]

In vitro micronucleus assay in human lymphoblastoid TK6 cells[6]

In vivo rat micronucleus assay[6]

Carcinogenicity: Carcinogenicity studies with nirmatrelvir have not been conducted.[6]
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Reproductive and Developmental Toxicology
The potential effects of nirmatrelvir on fertility and embryo-fetal development were assessed in

rats and rabbits.

Fertility: In a fertility and early embryonic development study in rats, nirmatrelvir had no

effects on male or female fertility, reproductive performance, or early embryonic development

at doses up to 1,000 mg/kg/day.[6]

Embryo-fetal Development:

Rats: There were no nirmatrelvir-related effects on embryo-fetal development at doses up

to 1,000 mg/kg/day.

Rabbits: A transiently lower fetal body weight (up to 8%) was observed at the highest dose

of 1,000 mg/kg/day, which was associated with maternal toxicity.[6] No severe

manifestations of developmental toxicity were observed in either species.

Experimental Protocols
The following sections provide an overview of the methodologies used in the key nonclinical

safety studies.

Repeat-Dose Toxicology Study (General Workflow)
The objective of these studies was to characterize the toxicity profile of nirmatrelvir following

daily administration over a period of up to one month.

Species: Sprague-Dawley rats and cynomolgus monkeys.

Administration: Oral gavage, once daily.

Dose Groups: Typically included a vehicle control group and at least three dose levels of

nirmatrelvir.

Duration: Up to 1 month.

Parameters Monitored:
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Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations conducted pre-study and at the end of the study.

Clinical Pathology: Hematology, coagulation, and serum chemistry parameters evaluated

at specified time points.

Toxicokinetics: Blood samples collected to determine systemic exposure (AUC, Cmax) to

nirmatrelvir.

Anatomical Pathology: At termination, all animals underwent a full necropsy, with organ

weights recorded. A comprehensive set of tissues was collected and processed for

microscopic examination.

Diagram: General Workflow for a Repeat-Dose
Toxicology Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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